Levopropoxyphene

Chiral pharmacology Enantiomer differentiation Opioid receptor selectivity

Procure Levopropoxyphene as a high-purity reference standard for enantiomeric purity analysis of dextropropoxyphene batches via HPLC or chiral SFC. Distinct retention time and optical rotation facilitate accurate quantification. Ideal as a comparative tool in antitussive studies due to poor sigma-1 receptor affinity, differentiating pathway mechanisms. Employ in ADMET research to model enantiomer-specific safety and pharmacokinetic divergence.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
CAS No. 2338-37-6
Cat. No. B1675174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevopropoxyphene
CAS2338-37-6
Synonyms(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid
(1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate
Hydrate, Levopropoxyphene 2-naphthalenesulfonate
Hydrate, Levopropoxyphene Napsylate
Levopropoxyphene
Levopropoxyphene 2 naphthalenesulfonate Hydrate
Levopropoxyphene 2-naphthalenesulfonate Hydrate
Levopropoxyphene Napsylate
Levopropoxyphene Napsylate Hydrate
Napsylate Hydrate, Levopropoxyphene
Napsylate, Levopropoxyphene
Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer
Propoxyphene, (R*,S*)-(+-)-Isomer
Propoxyphene, (R-(R*,S*))-Isome
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
InChIInChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1
InChIKeyXLMALTXPSGQGBX-PGRDOPGGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN METHANOL, ALC, CHLOROFORM, & ACETONE;  VERY SOL IN WATER /NAPSYLATE/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levopropoxyphene (CAS 2338-37-6): Enantiomer-Specific Antitussive Reference Standard for Chiral Differentiation Studies


Levopropoxyphene (CAS 2338-37-6), the (-)-enantiomer of the racemic mixture propoxyphene, is a centrally acting antitussive agent [1]. It is the optical isomer of the well-known analgesic dextropropoxyphene [2]. While dextropropoxyphene exerts its therapeutic effect primarily through opioid receptor agonism, levopropoxyphene is characterized by a distinct pharmacological profile that selectively targets the cough reflex [3]. It was formerly marketed under the trade name Novrad but was withdrawn from the market in the 1970s, and is now primarily of interest as a research tool and analytical reference standard [2].

Levopropoxyphene (CAS 2338-37-6): Why Generic or In-Class Substitution Is Not Supported by Quantitative Evidence


Levopropoxyphene cannot be substituted with its enantiomer dextropropoxyphene or with other common antitussives like codeine or dextromethorphan without fundamentally altering the intended pharmacological or analytical outcome. Substitution fails due to three key, quantifiable differentiators: (1) enantiomer-specific pharmacology, where levopropoxyphene lacks the analgesic and opioid receptor activity of its enantiomer [1]; (2) distinct antitussive potency and mechanism, as evidenced by its 5-fold lower potency compared to codeine [2] and its poor binding to sigma-1 receptors, a primary target for other antitussives [3]; and (3) divergent pharmacokinetic and toxicological profiles that impact study design and safety assessments [2][4]. The following quantitative evidence guide details these critical differences.

Quantitative Differentiation Guide for Levopropoxyphene (CAS 2338-37-6): Head-to-Head and Cross-Study Evidence vs. Key Comparators


Enantiomer-Specific Pharmacology: Absence of Analgesic Activity vs. Dextropropoxyphene

Levopropoxyphene is the pharmacologically distinct enantiomer of dextropropoxyphene, exhibiting no analgesic activity. This is a fundamental differentiation for any research or quality control application. A patent states that levopropoxyphene has no analgesic action, while the dextro isomer (dextropropoxyphene) is as effective as codeine in relieving pain [1]. This qualitative difference is a key criterion for selecting levopropoxyphene as a negative control or for studying chiral-specific pharmacology [1].

Chiral pharmacology Enantiomer differentiation Opioid receptor selectivity

Antitussive Potency: 5-Fold Lower Activity Compared to Codeine

Levopropoxyphene's antitussive potency is quantitatively defined as approximately 1/5th (20%) that of codeine, based on clinical pharmacopoeia data [1]. This specific ratio is critical for dose calculations in preclinical studies or when considering it as a reference compound. While codeine remains a benchmark antitussive, levopropoxyphene offers a lower-potency alternative with a non-addictive profile [1].

Antitussive efficacy Potency comparison Cough suppression

Sigma-1 Receptor Binding: Poor Affinity Contrasts with High-Affinity Dextromethorphan Binding

Levopropoxyphene exhibits poor binding affinity for the sigma-1 receptor, a primary target for many antitussives like dextromethorphan [1]. In competition experiments, other antitussives such as carbetapentane and caramiphen showed nanomolar affinity (IC50 values of 9 nM and 25 nM, respectively) for dextromethorphan binding sites (which are linked to sigma-1 receptors). In stark contrast, levopropoxyphene was among the compounds with poor affinity for these sites [1]. This indicates a distinct, sigma-1 receptor-independent mechanism of action.

Sigma-1 receptor Binding affinity Mechanism of action

Pharmacokinetic Differentiation: Shorter Half-Life vs. Dextropropoxyphene

Levopropoxyphene demonstrates a distinct pharmacokinetic profile with a shorter elimination half-life compared to its analgesic enantiomer. Pharmacopoeia data indicates a half-life (t1/2) of 6 hours and a time to peak concentration (Tmax) of 2 hours [1]. In contrast, dextropropoxyphene has a reported half-life range of 6 to 12 hours . This difference is critical for designing dosing regimens in animal studies and for interpreting toxicokinetic data.

Pharmacokinetics Half-life Metabolic profile

Acute Toxicity: 7.9-Fold Higher LD50 vs. Dextropropoxyphene in Rats

Levopropoxyphene exhibits a significantly lower acute toxicity in rodents compared to its analgesic enantiomer. The oral LD50 in female rats is reported as 1455 ± 77 mg/kg for levopropoxyphene [1]. In contrast, the oral LD50 for dextropropoxyphene in rats is 185 mg/kg [2]. This represents a 7.9-fold higher acute toxic dose for levopropoxyphene, indicating a wider safety margin for in vivo studies.

Acute toxicity LD50 Safety profile

Synergistic Analgesic Activity When Combined with Benzodiazepines (vs. No Activity Alone)

Although levopropoxyphene lacks analgesic activity on its own, a patent demonstrates that it can form a synergistic analgesic combination with benzodiazepines [1]. The patent claims that the combination of levopropoxyphene and a benzodiazepine provides a 'remarkably high analgesic activity,' whereas neither component is effective alone as an analgesic [1]. This unique property opens avenues for research into novel, non-opioid analgesic mechanisms.

Drug synergy Analgesic combination Benzodiazepine potentiation

Levopropoxyphene (CAS 2338-37-6) Procurement Application Scenarios: Research and Analytical Use Cases


Chiral Purity Reference Standard for Dextropropoxyphene Analysis

Procure levopropoxyphene as a high-purity reference standard (e.g., for HPLC, GC, or SFC) to identify and quantify the levo-enantiomer impurity in batches of the analgesic dextropropoxyphene. This is essential for pharmaceutical quality control and regulatory compliance, ensuring the correct enantiomeric purity of the active pharmaceutical ingredient [1]. The compound's distinct retention time and optical rotation ([α]D25 -68.2° [4]) facilitate accurate quantification.

Research Tool for Sigma-1 Receptor-Independent Antitussive Mechanisms

Utilize levopropoxyphene as a comparative agent in studies aimed at dissecting the molecular mechanisms of cough suppression. Given its poor affinity for sigma-1 receptors [3], it serves as an ideal tool compound to differentiate between sigma-1-dependent and -independent antitussive pathways, particularly when compared to high-affinity binders like dextromethorphan [3].

Model Compound for Enantiomer-Specific Toxicology and Pharmacokinetics

Employ levopropoxyphene in comparative in vivo studies to investigate enantiomer-specific differences in absorption, distribution, metabolism, excretion, and toxicity (ADMET). The 7.9-fold higher LD50 [4][5] and distinct half-life [2] compared to dextropropoxyphene make it a valuable model for understanding how chirality impacts safety and pharmacokinetic profiles.

Synergistic Formulation Development for Non-Opioid Analgesia

Procure levopropoxyphene for exploratory research into novel analgesic formulations. Based on patent evidence demonstrating synergistic analgesia when combined with benzodiazepines [1], the compound can be used to investigate non-opioid pain relief mechanisms and to develop new combination therapies with an improved therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levopropoxyphene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.